1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of a fluorine atom, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-fluoro-4-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylthio group can influence the compound’s binding affinity and reactivity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one include:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a methylthio group.
1-(3-Fluoro-4-(methylthio)phenyl)propan-1-ol: The alcohol derivative of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
KRJHWCLMAHDYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC)F |
Origin of Product |
United States |
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